Cas no 147353-77-3 (Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate)

Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group, a phenyl ring, and an ethyl ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The presence of both amino and ester functional groups allows for further derivatization, enabling applications in medicinal chemistry and materials science. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound is commonly employed in the development of heterocyclic scaffolds for drug discovery and agrochemical research.
Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate structure
147353-77-3 structure
Product Name:Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate
CAS No:147353-77-3
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD00171776
CID:100785
PubChem ID:2763622
Update Time:2025-10-30

Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxypicolinaldehyde oxime
    • 2-Pyridinecarboxaldehyde,5-hydroxy-, oxime
    • ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate
    • HMS1364M22
    • 2-Pyridinecarboxaldehyde,5-hydroxy-,oxime(9CI)
    • AKOS005070007
    • Oprea1_327493
    • Bionet2_000286
    • SCHEMBL8061323
    • J-520699
    • 147353-77-3
    • MFCD00171776
    • DTXSID90377056
    • 2F-958
    • Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate
    • MDL: MFCD00171776
    • Inchi: 1S/C13H14N2O2/c1-2-17-13(16)11-10(8-15-12(11)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
    • InChI Key: YRZHKCQCHAZCNB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(N)NC=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 138.04300
  • Monoisotopic Mass: 230.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.1Ų

Experimental Properties

  • PSA: 65.71000
  • LogP: 0.59530

Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate Pricemore >>

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Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:147353-77-3)Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate
Order Number:A911455
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:41
Price ($):270.0/417.0
Email:sales@amadischem.com

Additional information on Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate

Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate (CAS No. 147353-77-3): A Comprehensive Overview

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate (CAS No. 147353-77-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, characterized by its pyrrole core and substituent groups, serves as a versatile scaffold for the development of novel therapeutic agents.

The molecular structure of Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a carboxylate ester at the 3-position. This arrangement imparts distinct chemical and biological properties, making it a valuable intermediate in synthetic chemistry. The presence of both basic and acidic functional groups enhances its reactivity, allowing for further derivatization and functionalization to tailor its pharmacological profile.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those featuring the pyrrole moiety. Pyrroles and their derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds with potential activity against enzymes involved in cancer progression. The phenyl group at the 4-position provides a handle for further chemical modifications, enabling the creation of libraries of derivatives with tailored biological activities.

The amino group at the 2-position of Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature has been exploited in the design of peptidomimetics and other protein-binding molecules. Additionally, the carboxylate ester functionality offers versatility in drug design, allowing for facile conversion into other pharmacophores such as amides or carboxylic acids.

Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of this compound. Molecular modeling studies have identified key interactions between Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate and potential biological targets, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, enabling more efficient screening and optimization of lead compounds.

The synthesis of Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate has been optimized through various synthetic routes, each offering distinct advantages depending on the desired scale and purity requirements. Common methodologies include multi-step organic synthesis involving condensation reactions, cyclization steps, and esterification processes. Advances in synthetic techniques have improved yields and reduced reaction times, making large-scale production more feasible.

In conclusion, Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate (CAS No. 147353-77-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:147353-77-3)Ethyl 2-Amino-4-phenyl-1H-pyrrole-3-carboxylate
A911455
Purity:99%/99%
Quantity:500mg/1g
Price ($):270.0/417.0
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